2-Propoxyethyl chloroformate
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Overview
Description
2-Propoxyethyl chloroformate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Scientific Research Applications
2-Propoxyethyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It is employed in derivatization techniques for gas chromatography-mass spectrometry (GC-MS) to analyze polar compounds by converting them into more volatile derivatives.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
Target of Action
2-Propoxyethyl chloroformate is a member of the chloroformates, a class of organic compounds with the formula ROC(O)Cl . Chloroformates are used as reagents in organic chemistry . .
Mode of Action
Chloroformates, including this compound, interact with their targets through several representative reactions :
These reactions typically occur in the presence of a base, which serves to absorb the HCl .
Biochemical Pathways
Given its reactivity, it can be inferred that it may play a role in the formation of carbamates, carbonate esters, and mixed anhydrides, potentially affecting various biochemical pathways involving these compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological context in which it is used. Given its reactivity, it could potentially lead to the formation of carbamates, carbonate esters, and mixed anhydrides in biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of a base, which serves to absorb the HCl produced in its reactions . Additionally, factors such as temperature, pH, and the presence of other reactive species could potentially influence its stability and reactivity.
Preparation Methods
2-Propoxyethyl chloroformate can be synthesized through the reaction of phosgene with 2-propoxyethanol. The reaction is typically carried out in a solvent such as toluene at low temperatures (between -5°C and 5°C) to control the reaction rate and yield. The process involves the absorption of phosgene into the solvent, followed by the addition of 2-propoxyethanol. The reaction mixture is then maintained at the desired temperature until the reaction is complete .
Chemical Reactions Analysis
2-Propoxyethyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 2-propoxyethanol, carbon dioxide, and hydrogen chloride.
Decomposition: It can decompose to form alkyl chlorides and carbon dioxide under certain conditions.
Comparison with Similar Compounds
2-Propoxyethyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns but differ in their alkyl substituents, which affect their thermal stability and reactivity. For example:
Methyl Chloroformate: More volatile and hydrolyzes more rapidly in water.
Ethyl Chloroformate: Similar reactivity but slightly less volatile than methyl chloroformate.
Benzyl Chloroformate: More thermally stable due to the aromatic ring.
These differences highlight the unique properties of this compound, making it suitable for specific applications where other chloroformates may not be as effective.
Properties
IUPAC Name |
2-propoxyethyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-3-9-4-5-10-6(7)8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFKSIGEAIQWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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